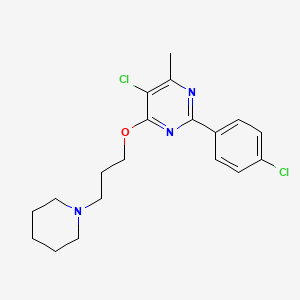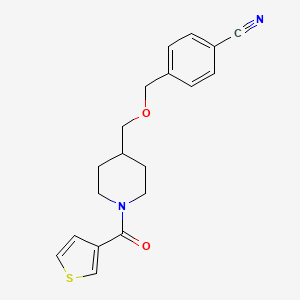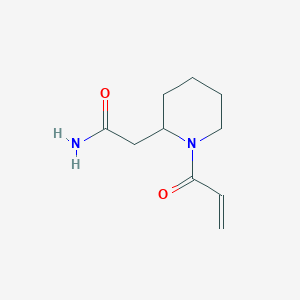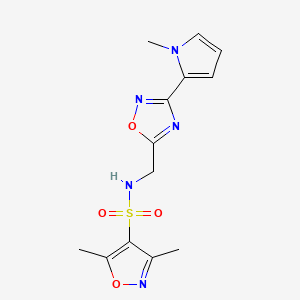
Sigma-1 receptor antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sigma-1 receptor antagonist 1 is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein. This compound has garnered significant interest due to its high binding affinity to the sigma-1 receptor and its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Aplicaciones Científicas De Investigación
Sigma-1 receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the sigma-1 receptor’s role in various chemical processes and interactions.
Biology: Investigated for its effects on cellular processes, including cell growth, apoptosis, and signal transduction.
Medicine: Explored for its therapeutic potential in treating conditions like neuropathic pain, neurodegenerative diseases, and psychiatric disorders
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which sigma-1 receptor antagonist 1 exerts its effects involves binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum. This binding modulates the receptor’s interaction with various client proteins, including ion channels and G-protein-coupled receptors. By antagonizing the sigma-1 receptor, the compound can:
Enhance Opioid Signaling: Increasing the efficacy of opioid analgesics.
Reduce NMDAR Responses: Decreasing excitotoxicity and sensory hypersensitivity associated with neuropathic pain.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sigma-1 receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards the sigma-1 receptor. This may involve reactions like halogenation, alkylation, or acylation.
Final Coupling: The final step often involves coupling the core structure with specific side chains or moieties that are crucial for the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger batch sizes.
Purification Processes: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Sigma-1 receptor antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can fine-tune the compound’s binding affinity and selectivity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides or organometallic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Sigma-1 receptor antagonist 1 is unique in its high binding affinity and selectivity for the sigma-1 receptor. Similar compounds include:
BD1047: Another sigma-1 receptor antagonist with similar applications but different binding affinities and pharmacokinetic properties.
BD1063: Known for its use in research related to sigma-1 receptor functions and its potential therapeutic effects.
Compared to these compounds, this compound offers a distinct profile in terms of potency and selectivity, making it a valuable tool in both research and therapeutic contexts.
Propiedades
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFUOAXHQLXDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2980242.png)
![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)







![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2980261.png)